molecular formula C6H8N4O3 B11715939 (Z)-N-[1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethylidene]hydroxylamine

(Z)-N-[1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethylidene]hydroxylamine

Cat. No.: B11715939
M. Wt: 184.15 g/mol
InChI Key: HVNMOLCKNRTSFI-XBXARRHUSA-N
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Description

(Z)-N-[1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethylidene]hydroxylamine is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a nitro group and a methyl group

Preparation Methods

The synthesis of (Z)-N-[1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethylidene]hydroxylamine typically involves the condensation of 1-methyl-3-nitro-1H-pyrazole-5-carbaldehyde with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(Z)-N-[1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethylidene]hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles such as halides or amines.

    Condensation: It can participate in condensation reactions with various carbonyl compounds to form Schiff bases or other condensation products.

Scientific Research Applications

(Z)-N-[1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethylidene]hydroxylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-N-[1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and interact with nucleophilic sites in biological molecules. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action in various applications.

Properties

Molecular Formula

C6H8N4O3

Molecular Weight

184.15 g/mol

IUPAC Name

(NE)-N-[1-(2-methyl-5-nitropyrazol-3-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C6H8N4O3/c1-4(8-11)5-3-6(10(12)13)7-9(5)2/h3,11H,1-2H3/b8-4+

InChI Key

HVNMOLCKNRTSFI-XBXARRHUSA-N

Isomeric SMILES

C/C(=N\O)/C1=CC(=NN1C)[N+](=O)[O-]

Canonical SMILES

CC(=NO)C1=CC(=NN1C)[N+](=O)[O-]

Origin of Product

United States

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